molecular formula C16H19NO B6331133 1-(Biphenyl-2-ylamino)-2-butanol CAS No. 1178038-87-3

1-(Biphenyl-2-ylamino)-2-butanol

Cat. No. B6331133
CAS RN: 1178038-87-3
M. Wt: 241.33 g/mol
InChI Key: PWFJETUZQOLJED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Biphenyl-2-ylamino)-2-butanol, also known as Biphenylaminobutanol (BPB), is an organic compound used as a reagent in the synthesis of various compounds. It is a colorless solid that has a high boiling point and is insoluble in water. BPB is used as a precursor for the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds.

Mechanism of Action

BPB acts as a nucleophile, meaning it has the ability to donate electrons to form a covalent bond. In the reaction with biphenyl-2-ylamine and 2-butanol, BPB donates electrons to form a covalent bond with the carbon atom of the 2-butanol molecule. This forms a new carbon-carbon bond, which is the basis of the reaction.
Biochemical and Physiological Effects
BPB has been studied for its effects on biochemical and physiological processes. Studies have shown that BPB has anti-inflammatory and antifungal effects, as well as the ability to inhibit the growth of certain bacteria. In addition, BPB has been shown to have antioxidant and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The use of BPB in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is relatively stable, making it easy to store and handle. In addition, BPB is soluble in organic solvents, making it easy to use in a variety of reactions. However, BPB is insoluble in water, making it difficult to use in aqueous reactions.

Future Directions

Future research on BPB will focus on its potential applications in the synthesis of new compounds and its effects on biochemical and physiological processes. In addition, further research will be conducted to determine the optimal conditions for synthesizing BPB and to identify new uses for the compound. Other areas of research include the development of new methods for synthesizing BPB, as well as the development of new methods for using BPB in laboratory experiments.

Synthesis Methods

BPB can be synthesized from the reaction of biphenyl-2-ylamine and 2-butanol in the presence of a base. The reaction is carried out in a solvent, such as toluene, at elevated temperatures. The reaction is typically complete in several hours, depending on the reaction conditions.

Scientific Research Applications

BPB has been used extensively in scientific research as a reagent in the synthesis of various compounds. It has been used to synthesize a variety of pharmaceuticals, including antibiotics, anti-inflammatory drugs, and antifungal agents. BPB has also been used in the synthesis of pesticides and other organic compounds.

properties

IUPAC Name

1-(2-phenylanilino)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-2-14(18)12-17-16-11-7-6-10-15(16)13-8-4-3-5-9-13/h3-11,14,17-18H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFJETUZQOLJED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC1=CC=CC=C1C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Biphenyl-2-ylamino)-2-butanol

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